REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[C:2]1[C:9]1[S:10][CH:11]=[CH:12][C:13]=1[C:14]([OH:16])=[O:15]>C(OC(=O)C)(=O)C>[S:10]1[CH:11]=[CH:12][C:13]2[C:14]([O:16][C:6]([C:3]3[CH:4]=[CH:5][S:1][C:2]=3[C:9]1=2)=[O:8])=[O:15]
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
S1C(=C(C=C1)C(=O)O)C=1SC=CC1C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 20 mL of cold acetic anhydride
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 120° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=O)OC(=O)C1=C2SC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |